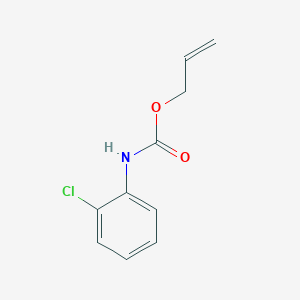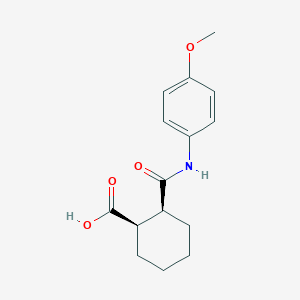
cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.323 g/mol . It is known for its unique structure, which includes a hexahydro ring and a methoxyphenyl group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 4-methoxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy group or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- cis-Hexahydro-N-(4-methylphenyl)phthalamic acid
- cis-Hexahydro-N-(3-methylphenyl)phthalamic acid
- cis-Hexahydro-N-(2-methylphenyl)phthalamic acid
Comparison: cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl-substituted counterparts, which may have different chemical and biological properties .
Properties
CAS No. |
17716-18-6 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1R,2S)-2-[(4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h6-9,12-13H,2-5H2,1H3,(H,16,17)(H,18,19)/t12-,13+/m0/s1 |
InChI Key |
TWEPEGQCRSXENU-QWHCGFSZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


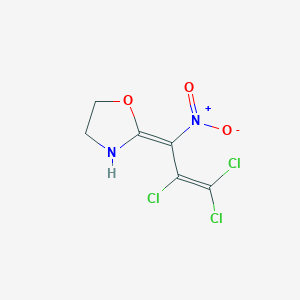
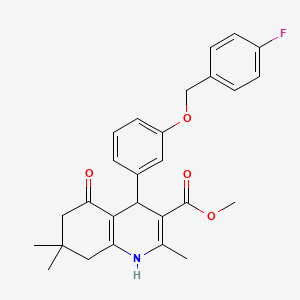
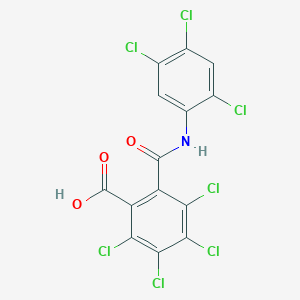

![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)
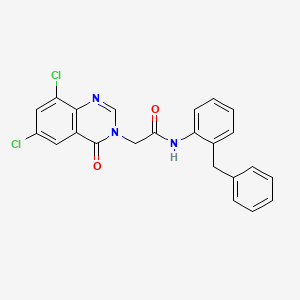

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)


